N4-Propanoylcytidine
Description
N4-Propanoylcytidine is a cytidine derivative modified by the addition of a propanoyl (propionyl) group at the N4 position of the cytosine base. This structural modification alters the compound’s physicochemical properties, such as solubility, stability, and bioavailability, compared to unmodified cytidine. Such compounds are typically used in pharmaceutical research as intermediates or prodrugs to enhance drug delivery or metabolic stability .
Properties
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBHRAPGFJCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Propanoylcytidine generally involves the chemical modification of cytidine. One common method includes the acylation of cytidine with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
N4-Propanoylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually carried out in alcohol solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a catalyst or a base to proceed efficiently.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the removal of the propanoyl group.
Substitution: Substituted nucleosides with different functional groups replacing the propanoyl group.
Scientific Research Applications
N4-Propanoylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in nucleic acid modifications and interactions with enzymes.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses such as respiratory syncytial virus, influenza virus, and hepatitis C virus.
Industry: Utilized in the production of modified nucleosides for pharmaceutical applications
Mechanism of Action
N4-Propanoylcytidine exerts its effects primarily through its incorporation into nucleic acids. The propanoyl group at the N4 position can influence the stability and function of RNA and DNA molecules. This modification can affect the binding of nucleic acids to proteins and other molecules, thereby altering various biological processes. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the synthesis of viral RNA .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares N4-Propanoylcytidine (hypothetical) with structurally related compounds from the evidence:
*Note: Data for this compound is inferred due to absence in evidence.
Key Observations:
- N4-Acetylcytidine (acetyl group) has a smaller acyl substituent than this compound (propanoyl group), resulting in lower molecular weight (285.25 vs.
- The N-Phenylpropanamide compound (CAS 61086-18-8) shares a propanamide functional group but differs fundamentally in structure (piperidinyl-phenyl backbone vs. cytidine ribose) and application (pharmaceutical intermediate vs. nucleoside derivative) .
N4-Acetylcytidine :
- GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation (Category 3).
- Handling Precautions : Requires PPE (gloves, goggles), ventilation, and avoidance of inhalation/ingestion.
- First Aid : Immediate rinsing for eye/skin contact; CPR if inhaled.
N-Phenylpropanamide :
- Advised Use : Pharmaceutical intermediate with restrictions on food contact and prolonged exposure.
- Safety Data: Limited hazard details in evidence, but structurally distinct from cytidine derivatives.
This compound (Hypothetical):
- Expected hazards may resemble N4-Acetylcytidine (e.g., irritation risks) but with variations due to the longer acyl chain. Enhanced lipophilicity from the propanoyl group could increase membrane permeability but also toxicity risks.
Research and Application Insights
- N4-Acetylcytidine is utilized in RNA modification studies and as a metabolic intermediate, with safety protocols emphasizing respiratory and dermal protection due to its irritant properties .
- This compound, if synthesized, might exhibit improved pharmacokinetics over acetylated analogs but would require rigorous validation for medical applications, as cautioned for similar compounds .
Biological Activity
N4-Propanoylcytidine is a modified nucleoside derivative of cytidine, notable for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the addition of a propanoyl group at the N4 position of the cytidine molecule. This modification enhances its stability and alters its interaction with biological systems, making it a subject of interest in biochemical and pharmacological research.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
| Molecular Formula | C12H17N3O6 |
| CAS Number | 60107-04-2 |
This compound primarily exerts its biological effects through incorporation into nucleic acids. The propanoyl modification influences the stability and functionality of RNA and DNA molecules, which can affect binding interactions with proteins and other biomolecules.
Antiviral Activity
Research indicates that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism involves inhibition of viral replication by interfering with viral RNA synthesis. This has been demonstrated in studies focusing on viruses such as:
- Respiratory Syncytial Virus (RSV)
- Influenza Virus
- Hepatitis C Virus
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines and viral models:
- Antiviral Efficacy : In vitro assays showed that this compound effectively reduced viral titers in infected cell cultures, demonstrating significant antiviral activity.
- Cytotoxicity Assessment : Cytotoxicity tests revealed that this compound exhibited low toxicity to mammalian cells at therapeutic concentrations, indicating its potential for safe use in antiviral therapies.
Case Studies
-
Study on Hepatitis C Virus :
- Objective : Evaluate the efficacy of this compound against HCV.
- Findings : The compound significantly decreased HCV replication in cultured hepatocytes, suggesting its potential as a therapeutic agent.
-
Influenza Virus Model :
- Objective : Assess the impact on influenza virus replication.
- Results : Treatment with this compound led to a marked reduction in viral RNA levels, supporting its role as an antiviral compound.
Comparison with Similar Compounds
This compound is compared with other modified nucleosides to highlight its unique properties:
| Compound | Modification | Biological Activity |
|---|---|---|
| N4-Hydroxycytidine | Hydroxyl group | Antiviral activity against various viruses |
| N4-Acetylcytidine | Acetyl group | Limited antiviral properties |
| N4-Benzoylcytidine | Benzoyl group | Different chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
